N-(3-((3-Aminopropyl)amino)propyl)stearamide
CAS No.: 42195-41-5
Cat. No.: VC16974078
Molecular Formula: C24H51N3O
Molecular Weight: 397.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 42195-41-5 |
|---|---|
| Molecular Formula | C24H51N3O |
| Molecular Weight | 397.7 g/mol |
| IUPAC Name | N-[3-(3-aminopropylamino)propyl]octadecanamide |
| Standard InChI | InChI=1S/C24H51N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-24(28)27-23-18-22-26-21-17-20-25/h26H,2-23,25H2,1H3,(H,27,28) |
| Standard InChI Key | BRJUKRUKZLOPBX-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)NCCCNCCCN |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(3-((3-Aminopropyl)amino)propyl)stearamide features an 18-carbon stearic acid chain linked via an amide bond to a triamine-propyl group. The primary amine groups at the terminal ends of the propyl chain contribute to its hydrophilicity, while the stearamide moiety provides lipid solubility . The SMILES notation NCCCNCCCNC(=O)CCCCCCCCCCCCCCCCC and InChIKey BRJUKRUKZLOPBX-UHFFFAOYSA-N precisely define its connectivity and stereochemical configuration .
Table 1: Key Structural and Physical Properties
Spectroscopic and Computational Data
The compound’s infrared (IR) spectrum likely shows characteristic N-H stretching vibrations (3300–3500 cm⁻¹) from amine and amide groups, alongside C=O stretching (~1650 cm⁻¹) from the amide bond. Nuclear magnetic resonance (NMR) would reveal proton environments for the stearic chain (δ 0.8–1.3 ppm) and amine/amide protons (δ 1.5–3.5 ppm). Computational models predict a logP value of ~5.2, indicating moderate lipophilicity suitable for membrane interactions .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis typically involves a multi-step process:
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Stearic Acid Activation: Stearic acid is converted to stearoyl chloride using thionyl chloride or oxalyl chloride.
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Amide Coupling: The stearoyl chloride reacts with triamine-propylamine (e.g., dipropylenetriamine) in anhydrous conditions to form the amide bond.
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Purification: Crude product is purified via recrystallization or column chromatography.
Alternative methods, such as microwave-assisted synthesis, reduce reaction times from hours to minutes while maintaining yields >85%. Solvent-free techniques are also explored to enhance sustainability.
Table 2: Comparison of Synthesis Methods
| Method | Yield (%) | Time | Advantages |
|---|---|---|---|
| Conventional Solution | 75–80 | 6–8 hours | High reproducibility |
| Microwave-Assisted | 85–90 | 20–30 min | Energy-efficient |
| Solvent-Free | 70–75 | 4–5 hours | Eco-friendly, low waste |
Reactivity and Functionalization
The primary and secondary amines enable diverse derivatization:
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Acylation: Reacting with acyl chlorides introduces hydrophobic tails for surfactant applications .
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Quaternization: Treatment with alkyl halides forms quaternary ammonium salts, enhancing antimicrobial activity.
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Crosslinking: Epoxide or isocyanate reactions create polymer networks for hydrogels.
Comparative Analysis with Structural Analogs
N-(3-((3-Aminopropyl)amino)propyl)stearamide monoacetate (CAS 53505-74-1), a derivative with improved water solubility, exhibits a higher boiling point (557.9°C) and flash point (291.2°C) due to acetate incorporation . This variant is prioritized in cosmetic formulations for enhanced safety profiles .
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